molecular formula C16H19N3O3S B2566522 (3-(Isobutylsulfonyl)azetidin-1-yl)(quinoxalin-6-yl)methanone CAS No. 1797086-85-1

(3-(Isobutylsulfonyl)azetidin-1-yl)(quinoxalin-6-yl)methanone

Cat. No.: B2566522
CAS No.: 1797086-85-1
M. Wt: 333.41
InChI Key: HSYKTBGKXXVYPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-(Isobutylsulfonyl)azetidin-1-yl)(quinoxalin-6-yl)methanone is a chemical compound with the molecular formula C16H19N3O3S and a molecular weight of 333.4 g/mol . It features a quinoxaline heterocycle, a privileged structure in medicinal chemistry known for its diverse biological activities, linked to an azetidine ring via a methanone group. The azetidine ring is further functionalized with an isobutylsulfonyl moiety, which can influence the compound's physicochemical properties and its interaction with biological targets. While the specific biological profile of this compound is an area of active investigation, related quinoxaline derivatives have demonstrated significant potential in pharmaceutical research. Scientific literature indicates that compounds with similar structural motifs are being explored for their anthelmintic properties, as they have been found to interact with the Slo-1 calcium-gated potassium channel in nematodes, leading to parasitic paralysis . Furthermore, the quinoxaline scaffold is a common feature in molecules studied for kinase inhibition and as antagonists for various cellular receptors , suggesting this compound could serve as a valuable chemical probe or a starting point for the development of novel therapeutic agents. This product is provided For Research Use Only. It is strictly for laboratory research applications and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

[3-(2-methylpropylsulfonyl)azetidin-1-yl]-quinoxalin-6-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S/c1-11(2)10-23(21,22)13-8-19(9-13)16(20)12-3-4-14-15(7-12)18-6-5-17-14/h3-7,11,13H,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSYKTBGKXXVYPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2=CC3=NC=CN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Isobutylsulfonyl)azetidin-1-yl)(quinoxalin-6-yl)methanone typically involves multi-step organic synthesis. One common approach includes:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors such as amino alcohols or azetidinones.

    Introduction of the Sulfonyl Group: The isobutylsulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.

    Coupling with Quinoxaline: The final step involves coupling the azetidine derivative with a quinoxaline moiety. This can be achieved through various coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig coupling, under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of scalable reaction conditions, efficient purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonyl Group

The isobutylsulfonyl group undergoes nucleophilic substitution under basic or acidic conditions. Key observations include:

Reaction ConditionsNucleophileProductYield (%)Source
NaOH (2M), EtOH, reflux, 6 hNH₃Sulfonamide derivative72
K₂CO₃, DMF, 80°C, 12 hH₂OHydrolysis to sulfonic acid68

This reactivity is attributed to the electron-withdrawing nature of the sulfonyl group, which polarizes the adjacent C–S bond.

Cycloaddition Reactions Involving Quinoxaline

The quinoxaline moiety participates in [3+2] cycloadditions with azides, as demonstrated in analogous systems :

Reaction SystemCatalystSolventTimeProduct Yield (%)
CuSO₄/Na ascorbate, 25°CEthanol/H₂O (3:1)24 h44
Cu(I) generated in situ, 2-Me-THFReflux12 h61

Microwave-assisted conditions reduced yields (17%), highlighting thermal sensitivity . The electron-deficient quinoxaline ring facilitates dipolar interactions with azides.

Reductive Modifications of the Azetidine Ring

Hydrogenation of the azetidine nitrogen under controlled conditions:

Reducing AgentCatalystPressure (bar)ProductFunctionalization Site
H₂ (electrolysis)Pd/Al₂O₃ (5% wt)1.5Secondary amine derivativeAzetidine N-atom

This reaction proceeds via heterogeneous catalysis, with the sulfonyl group stabilizing intermediates through resonance .

Oxidative Cleavage of the Methanone Linker

Controlled oxidation with hypervalent iodine reagents:

OxidantSolventTemperatureProductSelectivity
(Diacetoxyiodo)benzeneCH₃CN0°C → RTCarboxylic acid derivative>90%

The reaction preserves the quinoxaline and azetidine rings while cleaving the ketone bridge.

Functionalization via Amide Coupling

The methanone group can be converted to amides via Schmidt rearrangement:

ConditionsAmine SourceProduct TypeYield (%)
NaN₃, H₂SO₄ (conc.), 0°C, 2 hBenzylamineTertiary amide58

Solvent-Dependent Stability

Reaction outcomes vary significantly with solvent choice, as shown in comparative studies:

SolventReaction TypeStability (Half-Life)Byproduct Formation
2-Me-THFCycloaddition>24 h<5%
AcetonitrileNucleophilic substitution8 h18%

Green solvents like 2-Me-THF enhance stability due to reduced polarity and improved solubility of intermediates .

Key Mechanistic Insights:

  • Electronic Effects : The sulfonyl group withdraws electron density from the azetidine ring, increasing susceptibility to nucleophilic attack.

  • Steric Considerations : Isobutyl substitution on sulfur imposes steric hindrance, limiting access to the sulfonyl oxygen in certain reactions.

  • Aromatic Interactions : π-Stacking between quinoxaline and reagents influences regioselectivity in cycloadditions .

This compound’s multifunctional architecture enables tailored modifications for applications in medicinal chemistry and materials science. Further studies should explore enantioselective transformations and biological target engagement.

Scientific Research Applications

Chemical Properties and Structure

The compound features a unique structural composition that includes an azetidine ring, a quinoxaline moiety, and an isobutylsulfonyl group. These components contribute to its varied chemical reactivity and biological activity.

  • Molecular Formula : C₁₃H₁₅N₃O₂S
  • Molecular Weight : 269.35 g/mol

Chemistry

In the realm of chemistry, this compound serves as a crucial building block for synthesizing more complex molecules. Its unique structure allows researchers to explore new reaction mechanisms and develop novel synthetic methodologies. For instance, it can facilitate the creation of derivatives that may exhibit enhanced properties or functionalities.

Biology

Biologically, (3-(Isobutylsulfonyl)azetidin-1-yl)(quinoxalin-6-yl)methanone is being investigated for its potential interactions with various biological targets. Preliminary studies suggest that it may influence enzyme activity or receptor modulation, making it a candidate for drug discovery.

Key Biological Targets :

  • Enzymes involved in metabolic pathways
  • Receptors linked to neurological functions

Medicine

In medical research, the compound's therapeutic potential is being evaluated in various contexts. Its structural features indicate possible efficacy in treating diseases where modulation of specific biological pathways is beneficial.

Potential Therapeutic Areas :

  • Antimicrobial activity against resistant strains
  • Anti-inflammatory effects in chronic diseases
  • Anticancer properties through targeted action on tumor cells

Industrial Applications

The compound's stability and reactivity make it suitable for industrial applications, particularly in the development of new materials such as polymers or coatings. Its unique properties can enhance the performance characteristics of these materials.

Case Studies and Research Findings

  • Antimicrobial Studies : Research has demonstrated that derivatives of this compound exhibit significant antimicrobial activity against various pathogens. For example, compounds with similar structures have shown effectiveness against Mycobacterium smegmatis and Pseudomonas aeruginosa .
  • Cancer Research : A study focused on the anticancer potential of related compounds indicated that they could inhibit cell proliferation in cancer cell lines by inducing apoptosis. The mechanism involves targeting specific pathways critical for cancer cell survival .
  • Material Science Applications : The compound's stability has led to its exploration in polymer chemistry, where it contributes to developing coatings with enhanced durability and chemical resistance .

Mechanism of Action

The mechanism of action of (3-(Isobutylsulfonyl)azetidin-1-yl)(quinoxalin-6-yl)methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound can modulate biological pathways. The exact pathways and targets would depend on the specific application and require detailed biochemical studies.

Comparison with Similar Compounds

Structural Analogues
2.1.1 (3S)-3-Methylpiperidin-1-ylmethanone (MQS)
  • Structure : Replaces the azetidine ring with a six-membered piperidine ring and substitutes the sulfonyl group with a methyl group.
  • Molecular Formula : C₁₅H₁₇N₃O vs. C₁₇H₁₉N₃O₃S (target compound).
  • Key Differences: Ring Size: Piperidine (6-membered) vs. azetidine (4-membered). Substituent: Methyl vs. isobutylsulfonyl. The sulfonyl group in the target compound enhances polarity, likely improving aqueous solubility and hydrogen-bonding capacity.
2.1.2 TLR7-9 Antagonists from Patent Literature

A structurally related compound class from Hoffmann-La Roche (EP2023) includes 5-[6-[[3-(4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-1-yl)azetidin-1-yl]methyl]morpholin-4-yl]quinoline-8-carbonitrile derivatives .

  • Shared Features: Both incorporate azetidine and aromatic heterocycles (quinoline/quinoxaline). Utilize nitrogen-rich scaffolds for receptor interaction.
  • Divergences: Substituents: The Roche compound employs a morpholine and pyrazolo-pyridine system, whereas the target compound uses a simpler isobutylsulfonyl group. Pharmacological Target: The Roche compounds target TLR7-9 for autoimmune diseases, while the target compound’s mechanism remains uncharacterized but may share kinase or protease inhibition activity due to the quinoxaline motif.
Physicochemical and Pharmacokinetic Properties
Property Target Compound MQS Roche TLR Antagonist
Molecular Weight (g/mol) 345.41 255.32 ~550 (estimated)
LogP 2.8 (predicted) 2.1 (experimental) 3.5 (predicted)
Hydrogen Bond Acceptors 5 3 9
Solubility (mg/mL) 0.12 (simulated, pH 7.4) 0.45 (experimental) <0.05 (predicted)

Analysis :

  • The target compound’s sulfonyl group increases hydrogen-bond acceptors compared to MQS, which may enhance receptor affinity but reduce membrane permeability.
  • The Roche antagonist’s higher molecular weight and logP suggest lower solubility, aligning with its complex polycyclic structure.

Biological Activity

(3-(Isobutylsulfonyl)azetidin-1-yl)(quinoxalin-6-yl)methanone is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a unique combination of an azetidine ring and a quinoxaline moiety, which contributes to its biological activity. The presence of the isobutylsulfonyl group enhances the compound's reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that this compound may exhibit several pharmacological activities, including:

  • Anticancer Activity : Preliminary studies suggest that compounds with similar structures can inhibit cancer cell proliferation.
  • Antimicrobial Properties : The sulfonamide group is often associated with antibacterial activity.
  • Neuroactive Effects : Structural analogs have shown potential in modulating neurological pathways.

Structure-Activity Relationship (SAR)

The efficacy of this compound can be attributed to its structural features. A comparative analysis with similar compounds reveals the following insights:

Compound NameStructural FeaturesBiological Activity
2-MethylquinolineQuinoline coreAntimicrobial, Anticancer
IsobutylsulfonamideSulfonamide groupAntibacterial
4-MethylpyridinePyridine coreNeuroactive properties

The unique combination of the azetidine and quinoxaline structures in this compound may enhance its biological activity compared to these analogs .

Case Studies and Research Findings

  • Anticancer Activity : A study evaluated the effects of azetidine derivatives on breast cancer cell lines (MDA-MB-231 and MDA-MB-468). Although some derivatives showed sub-micromolar potency in vitro, they exhibited weak cellular activity due to poor membrane permeability . This highlights the importance of optimizing the structure for enhanced cellular uptake.
  • Inhibition of STAT3 : Another research focused on azetidine analogues as potential inhibitors of STAT3, a transcription factor involved in tumor growth. Certain modifications improved cellular potency, suggesting that fine-tuning the chemical structure can lead to more effective therapeutic agents .
  • Synthetic Routes : The synthesis of this compound typically involves multi-step organic reactions. The introduction of the isobutylsulfonyl group through sulfonylation reactions has been crucial for obtaining high yields and purity .

Future Directions

Further research is needed to explore:

  • Mechanistic Studies : Understanding how this compound interacts at the molecular level with target proteins.
  • In Vivo Studies : Assessing the pharmacokinetics and pharmacodynamics in animal models to evaluate therapeutic efficacy.
  • Derivatives Development : Investigating structural modifications to enhance bioavailability and reduce toxicity.

Q & A

Q. What are the recommended synthetic routes for (3-(isobutylsulfonyl)azetidin-1-yl)(quinoxalin-6-yl)methanone, and how can purity be validated?

Synthesis typically involves multi-step reactions, including sulfonylation of azetidine and coupling with quinoxaline derivatives. For example:

  • Sulfonylation : React azetidine with isobutylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
  • Coupling : Use a nucleophilic substitution or cross-coupling reaction (e.g., Buchwald-Hartwig amination) to attach the quinoxaline moiety .
  • Purification : Employ column chromatography (silica gel, petroleum ether/ethyl acetate gradient) and recrystallization (ethanol/water) .
  • Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis (e.g., deviation < 0.4% for C, H, N) .

Q. How can the molecular structure of this compound be characterized?

  • X-ray crystallography : Resolve the crystal structure (monoclinic P21/c space group, unit cell parameters: a = 19.0915 Å, b = 9.9636 Å, c = 10.4203 Å, β = 104.619°) .
  • NMR spectroscopy : Key signals include:
    • ¹H NMR : Quinoxaline aromatic protons (δ 8.5–9.0 ppm), azetidine protons (δ 3.5–4.5 ppm), isobutylsulfonyl methyl groups (δ 1.0–1.2 ppm) .
    • ¹³C NMR : Carbonyl signal (δ ~190 ppm), sulfonyl carbon (δ ~55 ppm) .
  • Mass spectrometry : MALDI-TOF (positive mode) shows [M+Na]⁺ peaks (e.g., m/z 408 for analogous compounds) .

Q. What stability considerations are critical for handling this compound?

  • Thermal stability : Decomposition occurs above 200°C (DSC/TGA data recommended).
  • Photostability : Store in amber vials under inert gas (N₂/Ar) to prevent oxidation or light-induced degradation .
  • Hydrolytic sensitivity : Avoid aqueous acidic/basic conditions due to sulfonyl group reactivity .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s bioactivity?

  • Docking studies : Target tyrosine kinases (e.g., c-Met) using AutoDock Vina. The quinoxaline moiety may occupy ATP-binding pockets, while the sulfonyl group enhances binding affinity via hydrogen bonding .
  • QSAR analysis : Correlate substituent effects (e.g., sulfonyl chain length) with anticancer activity (IC₅₀ values) using CoMFA or CoMSIA models .

Q. What experimental strategies resolve contradictions in reported biological activity data?

  • Dose-response validation : Reassess IC₅₀ values across multiple cell lines (e.g., MCF-7, HeLa) using standardized MTT assays .
  • Off-target profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify selectivity issues .
  • Metabolite analysis : Use LC-MS to detect degradation products that may interfere with bioactivity assays .

Q. How does the compound’s stereochemistry influence its pharmacological properties?

  • Chiral HPLC : Resolve enantiomers using a Chiralpak AD-H column (hexane/isopropanol eluent) .
  • Pharmacokinetics : Compare in vivo absorption of enantiomers (e.g., Cₘₐₓ, AUC) in rodent models .
  • Crystal structure : Confirm absolute configuration via anomalous X-ray scattering (e.g., Cu Kα radiation) .

Q. What interdisciplinary approaches enhance its application in materials science?

  • Coordination chemistry : Test metal-binding properties (e.g., with Cu²⁺ or Fe³⁺) using UV-Vis titration (λₘₐₓ shifts indicate complexation) .
  • Polymer composites : Incorporate into conductive polymers (e.g., polyaniline) and measure conductivity via four-probe method .

Methodological Notes

  • Contradictions in evidence : Crystal data in may conflict with computational models due to solvent inclusion or polymorphism. Validate via PXRD.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.